(3S,4R)-3-methylpiperidin-4-ol
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Overview
Description
(3S,4R)-3-methylpiperidin-4-ol is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methylpiperidin-4-ol typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the reduction of a suitable precursor, such as a piperidinone derivative, using chiral catalysts or reagents to achieve the desired stereochemistry . Another method involves the use of enzymatic reactions, which can provide high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. These methods may include catalytic hydrogenation, asymmetric synthesis, and biocatalytic processes .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce piperidinones, while reduction can yield different stereoisomers of piperidines .
Scientific Research Applications
(3S,4R)-3-methylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (3S,4R)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as (3S,4R)-3-hydroxypiperidine-4-carboxylic acid and (3R,4S)-3-methylpiperidin-4-ol .
Uniqueness
What sets (3S,4R)-3-methylpiperidin-4-ol apart is its specific stereochemistry, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3S,4R)-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
OAQDXXYGSGJMGR-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1O |
Canonical SMILES |
CC1CNCCC1O |
Origin of Product |
United States |
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